3-Cyano-2-iodobenzamide
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Overview
Description
3-Cyano-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) and an iodine atom attached to a benzene ring, along with an amide functional group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-iodobenzamide can be achieved through several methods. One common approach involves the reaction of 2-iodobenzoic acid with cyanamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine group, and the amide group can undergo oxidation to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted benzamides, amines, and biaryl compounds, depending on the specific reaction and conditions employed.
Scientific Research Applications
3-Cyano-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-Cyano-2-iodobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins involved in cell proliferation and survival. For example, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting key signaling proteins such as Akt and Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-2-bromobenzamide
- 3-Cyano-2-chlorobenzamide
- 3-Cyano-2-fluorobenzamide
Uniqueness
Compared to its analogs, 3-Cyano-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom makes it more reactive in substitution and coupling reactions, allowing for the synthesis of a broader range of derivatives .
Properties
Molecular Formula |
C8H5IN2O |
---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
3-cyano-2-iodobenzamide |
InChI |
InChI=1S/C8H5IN2O/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H2,11,12) |
InChI Key |
GGWWADFODSAKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)I)C#N |
Origin of Product |
United States |
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